(1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane
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Overview
Description
(1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane is a complex organic compound that belongs to the tropane alkaloid family. Tropane alkaloids are known for their diverse pharmacological properties, including their use in medicinal chemistry. This particular compound features a unique structure with a phenyl group and an oxadiazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tropane ring system, followed by the introduction of the phenyl group and the oxadiazole ring. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tropane ring through intramolecular cyclization.
Substitution Reactions: Introduction of the phenyl group via electrophilic aromatic substitution.
Oxadiazole Formation: Construction of the oxadiazole ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Cocaine: Another tropane alkaloid with a similar tropane ring structure but different substituents.
Atropine: A tropane alkaloid with medicinal uses, featuring different functional groups.
Scopolamine: Similar to atropine, used for its anticholinergic properties.
Uniqueness
(1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane is unique due to its specific combination of a phenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-5-[(2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.ClH/c1-11-18-17(21-19-11)16-14(12-6-4-3-5-7-12)10-13-8-9-15(16)20(13)2;/h3-7,13-16H,8-10H2,1-2H3;1H/t13?,14-,15?,16+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIIMJGLCRGJJL-HKKZDFPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2C3CCC(N3C)CC2C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2[C@H](CC3CCC2N3C)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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